molecular formula C12H13N3O2 B1528000 Ethyl 1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 1245646-71-2

Ethyl 1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No. B1528000
CAS RN: 1245646-71-2
M. Wt: 231.25 g/mol
InChI Key: GIDGBYYXSWIIBC-UHFFFAOYSA-N
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Description

Ethyl 1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate is an organic compound that is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis and as a catalyst in various biochemical and physiological reactions. This compound has a number of advantages and limitations that should be taken into consideration when conducting laboratory experiments.

Scientific Research Applications

Structural Characterization and Synthesis

  • Structural Analysis and Synthesis Techniques : The structural properties of Ethyl 1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate and related compounds have been extensively studied. Research has focused on the synthesis, characterization, and application of novel coupling reagents in peptide synthesis, demonstrating high coupling efficiency and utility in complex synthesis processes (Jiang et al., 1998).

Biological Interactions and Applications

  • Protein Interaction Studies : Studies have been conducted to understand the interaction of this compound derivatives with globular proteins such as human serum albumin (HSA), human immunoglobulin (HIgG), and bovine hemoglobin (BHb). These interactions were characterized using spectroscopic methods, revealing that hydrophobic forces play a significant role in stabilizing the compound-protein systems and suggesting potential for drug development (Li et al., 2019).

Chemical and Corrosion Inhibition Properties

  • Corrosion Inhibition : Novel triazole derivatives, including this compound, have been evaluated for their potential as ecological corrosion inhibitors for mild steel in acidic environments. These studies indicate that such compounds are effective in protecting metal surfaces from corrosion, showcasing their practical applications in industrial settings (Nahlé et al., 2021).

Fluorescence and Sensing Applications

  • Mercury Ion Sensing : Research has introduced this compound derivatives as fluorescence probes for detecting mercury (Hg2+) ions. These compounds exhibit significant fluorescence enhancement in the presence of Hg2+, offering a promising approach for environmental monitoring and the detection of heavy metals in biological samples (Liu et al., 2020).

properties

IUPAC Name

ethyl 1-(2-methylphenyl)-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-8-15(14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDGBYYXSWIIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=N1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745204
Record name Ethyl 1-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245646-71-2
Record name Ethyl 1-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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